molecular formula C10H14N2O3S2 B14817425 N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide

Cat. No.: B14817425
M. Wt: 274.4 g/mol
InChI Key: BVTNKVBYSOLUEC-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-methylsulfanylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-8-5-9(15-7-3-4-7)10(11-6-8)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

BVTNKVBYSOLUEC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of nucleophilic substitution reactions where a pyridine derivative is reacted with a cyclopropoxy group and a methylthio group in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications in the treatment of diseases due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

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